molecular formula C7H16Cl2N2 B2749054 Spiro[3.3]heptane-1,3-diamine;dihydrochloride CAS No. 2402829-04-1

Spiro[3.3]heptane-1,3-diamine;dihydrochloride

Cat. No.: B2749054
CAS No.: 2402829-04-1
M. Wt: 199.12
InChI Key: NQHLHNRNHVPJRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[3.3]heptane-1,3-diamine;dihydrochloride: is a chemical compound with the molecular formula C7H14N2.2HCl. It is characterized by a spirocyclic structure, where a seven-membered ring is fused to a three-membered ring at a single carbon atom. This compound is often used in various scientific research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[3.3]heptane-1,3-diamine;dihydrochloride typically involves the reaction of an alkene with an amide in the presence of triflic anhydride and a base such as collidine or lutidine. The reaction is carried out in 1,2-dichloroethane under reflux conditions for 16 hours. The product is then purified using vacuum distillation or column chromatography .

Industrial Production Methods

Industrial production methods for Spiro[3 the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

Spiro[3.3]heptane-1,3-diamine;dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Spiro[3.3]heptane-1,3-diamine;dihydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Spiro[3.3]heptane-1,3-diamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cancer cell growth or the suppression of viral replication .

Comparison with Similar Compounds

Similar Compounds

  • Bicyclo[1.1.1]pentane
  • Cubane
  • Bicyclo[2.2.2]octane
  • 2-Oxabicyclo[2.2.2]octane

Uniqueness

Spiro[3.3]heptane-1,3-diamine;dihydrochloride is unique due to its non-coplanar exit vectors, which allow it to mimic the mono-, meta-, and para-substituted benzene rings in drugs. This structural feature makes it a valuable scaffold in drug design and development, offering improved physicochemical properties and retained bioactivity compared to other saturated benzene bioisosteres.

Properties

IUPAC Name

spiro[3.3]heptane-1,3-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c8-5-4-6(9)7(5)2-1-3-7;;/h5-6H,1-4,8-9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQHLHNRNHVPJRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(CC2N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.